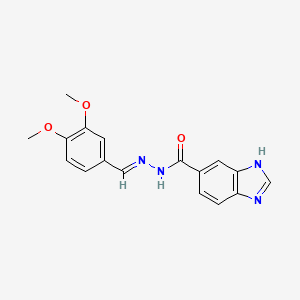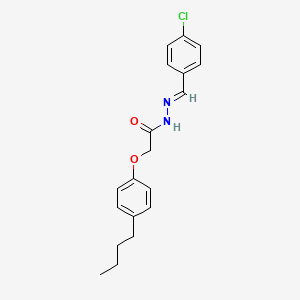
N'-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-70°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a functional group on the original molecule.
Wissenschaftliche Forschungsanwendungen
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to form stable complexes with metals.
Coordination Chemistry: It is used in the synthesis of metal complexes, which have applications in catalysis and material science.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Industrial Applications: It can be used as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
Uniqueness
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and medicinal chemistry applications. Additionally, its ability to act as a corrosion inhibitor in acidic environments sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H16N4O3 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-6-3-11(7-16(15)24-2)9-20-21-17(22)12-4-5-13-14(8-12)19-10-18-13/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+ |
InChI-Schlüssel |
XCLHSCVNMZPUFT-AWQFTUOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Löslichkeit |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11974432.png)

![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
